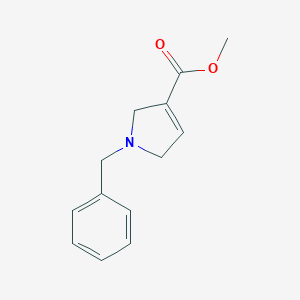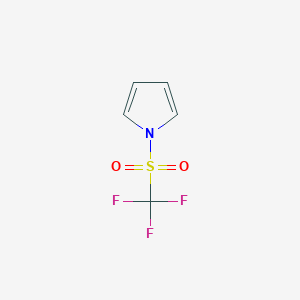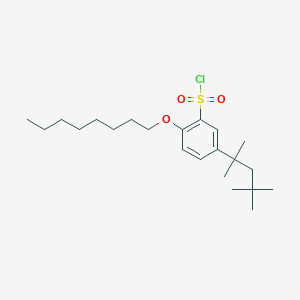![molecular formula C14H21NO2 B021054 Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- CAS No. 105602-16-2](/img/structure/B21054.png)
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 results in the release of intracellular calcium ions, which play a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activation of mGluR5, MPEP inhibits the release of intracellular calcium ions and modulates various physiological processes.
生化和生理效应
MPEP has been shown to modulate various biochemical and physiological processes such as synaptic plasticity, learning, and memory. In animal studies, MPEP has been shown to improve cognitive performance in various memory tasks. MPEP has also been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it an ideal research tool for studying the role of mGluR5 in various physiological processes. MPEP is also readily available and easy to synthesize, which makes it a cost-effective research tool.
However, MPEP also has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in animal studies. MPEP also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the research on MPEP. One direction is the development of novel mGluR5 antagonists based on the structure of MPEP. These compounds could have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
Another direction is the study of the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has shown promising results in animal studies, and further research could lead to the development of novel therapeutic strategies for these disorders.
Conclusion:
In conclusion, MPEP is a potent antagonist of mGluR5 that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. MPEP acts as a selective antagonist of mGluR5, which modulates various biochemical and physiological processes such as synaptic plasticity, learning, and memory. MPEP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on MPEP, which could lead to the development of novel therapeutic strategies for various disorders.
合成方法
The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. This reaction results in the formation of MPEP as a white crystalline powder. The purity of MPEP can be improved by recrystallization or column chromatography.
科学研究应用
MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, MPEP has been used as a research tool to study the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has also been studied for its potential therapeutic applications in these disorders.
In pharmacology, MPEP has been used as a lead compound for the development of novel mGluR5 antagonists. These compounds have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
属性
CAS 编号 |
105602-16-2 |
|---|---|
产品名称 |
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
1-[2-(2-methoxyphenoxy)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI 键 |
MABOUYKXKLSVNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCCCC2 |
规范 SMILES |
COC1=CC=CC=C1OCCN2CCCCC2 |
同义词 |
1-[2-(2-METHOXYPHENOXY)ETHYL]-PIPERIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



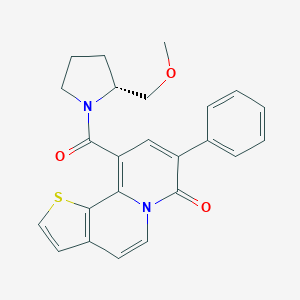

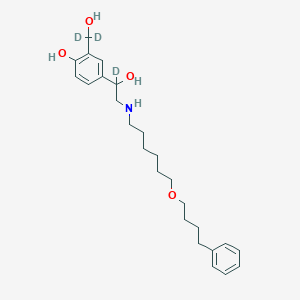

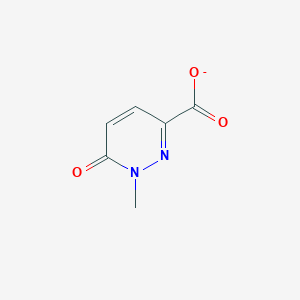
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
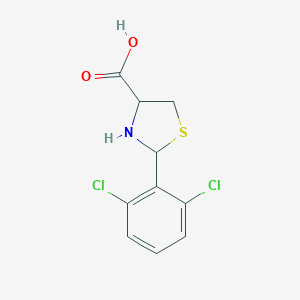

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
